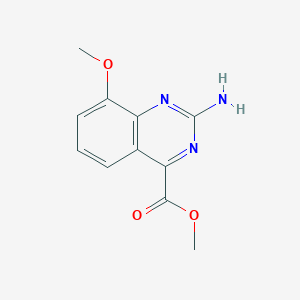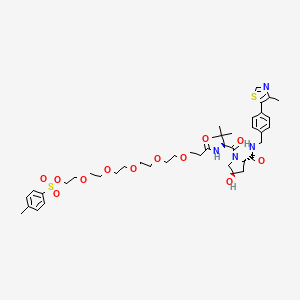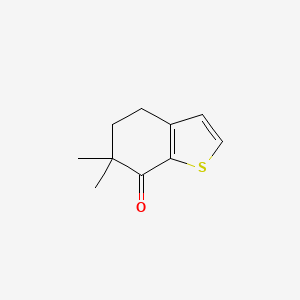
2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinolone family This compound is characterized by the presence of a cyclopropyl group at the 2-position, and fluorine atoms at the 6 and 7 positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine, followed by cyclization and subsequent fluorination . The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Halogen atoms on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic acid, particularly in its role as an intermediate in fluoroquinolone synthesis, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and proliferation .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar quinoline core structure.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinoline ring.
Moxifloxacin: A fluoroquinolone with enhanced activity against certain bacterial strains due to additional functional groups.
Uniqueness
2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and fluorine atoms enhances its stability and activity, making it a valuable intermediate in the synthesis of potent antibacterial agents .
Properties
Molecular Formula |
C13H9F2NO2 |
|---|---|
Molecular Weight |
249.21 g/mol |
IUPAC Name |
2-cyclopropyl-6,7-difluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO2/c14-9-3-7-8(13(17)18)4-11(6-1-2-6)16-12(7)5-10(9)15/h3-6H,1-2H2,(H,17,18) |
InChI Key |
YRORZYJMFADOMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)
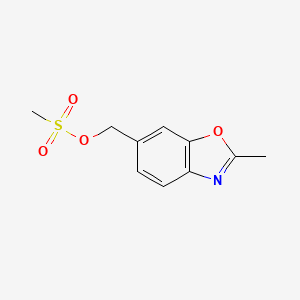
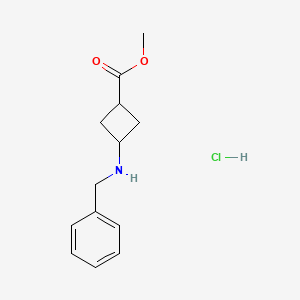
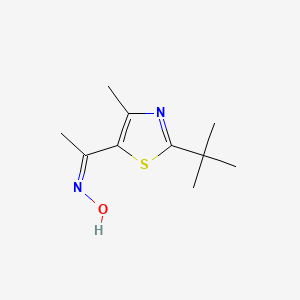
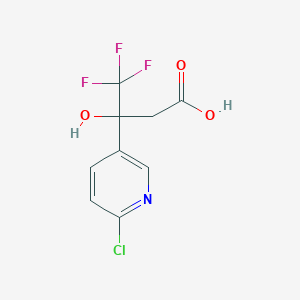
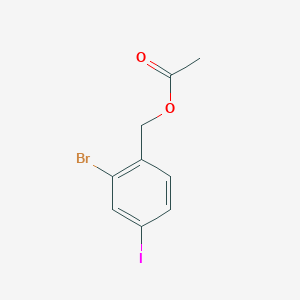

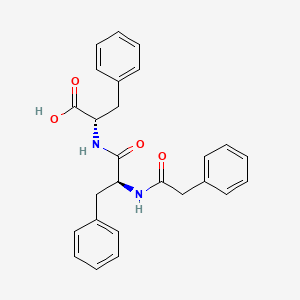

![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)
